rac-1-Linoleoyl-3-chloropropanediol-d5
Description
rac-1-Linoleoyl-3-chloropropanediol-d5 is a deuterium-labeled chloropropanediol derivative used primarily as a stable isotope-labeled internal standard in analytical chemistry. Its structure features a linoleoyl group (C18:2, ω-6) esterified at the 1-position of a chloropropanediol backbone, with five deuterium atoms replacing hydrogens at specific positions (indicated by "-d5") . It is supplied as a pure solid (25 mg), stored under conditions specified by manufacturers (e.g., Toronto Research Chemicals, TRC), and requires careful handling due to its hygroscopic nature .
Properties
Molecular Formula |
C₂₁H₃₂D₅ClO₃ |
|---|---|
Molecular Weight |
378 |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; 3-Chloro-1,2-propanediol-d5 1-Linoleate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The primary distinction between rac-1-Linoleoyl-3-chloropropanediol-d5 and its analogs lies in the acyl chain composition, deuterium labeling positions, and substituent arrangement on the chloropropanediol backbone. Below is a comparative analysis:
| Compound Name | Acyl Groups & Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| This compound | Linoleoyl (1-position) | Not explicitly given | Not provided | Not explicit | Food contaminant analysis (IDMS) |
| rac-1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 | Oleoyl (1), Linoleoyl (2) | Not provided | Not provided | Not explicit | Lipid oxidation studies |
| rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 | Linoleoyl (1), Stearoyl (2) | C₃₉H₆₆D₅ClO₄ | 644.46 | 1246833-46-4 | Isotopic tracing in lipid metabolism |
| rac-2-Lauroyl-3-chloropropanediol-d5 | Lauroyl (2-position) | Not provided | Not provided | 1330055-73-6 | Surfactant degradation studies |
Key Observations :
- Acyl Chain Impact : Longer acyl chains (e.g., stearoyl, C18:0) increase molecular weight and hydrophobicity compared to shorter chains (lauroyl, C12:0). This affects solubility and chromatographic retention times .
- Deuterium Labeling: All listed compounds are deuterated (d5), but labeling positions vary. For example, rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 labels the chloropropanediol backbone, enhancing its utility in MS-based quantification by minimizing isotopic interference .
- Positional Isomerism: Monoacyl (e.g., this compound) vs. diacyl (e.g., rac-1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5) structures influence their roles. Diacyl analogs are more complex, mimicking natural diacylglycerols, and are used in lipid oxidation research .
Physicochemical Properties
- Storage Conditions: rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 requires storage at +4°C, while others (e.g., rac-2-Lauroyl-3-chloropropanediol-d5) may tolerate room temperature during transit .
- Solubility: Monoacyl derivatives (e.g., this compound) are more polar and soluble in organic solvents like methanol or acetonitrile, whereas diacyl analogs require nonpolar solvents (e.g., hexane) .
Critical Research Findings
- A study by Velisek et al. (1980) established foundational methods for quantifying chloropropanediols using deuterated standards, emphasizing the need for positional specificity in acyl groups to avoid analytical cross-reactivity .
- Recent work highlights that diacyl chloropropanediols exhibit higher thermal stability than monoacyl variants, influencing their persistence in processed foods .
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